Glycolithocholic acid ethyl ester

Description

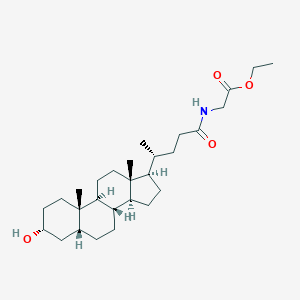

Structure

2D Structure

3D Structure

Properties

CAS No. |

100929-89-3 |

|---|---|

Molecular Formula |

C28H47NO4 |

Molecular Weight |

461.7 g/mol |

IUPAC Name |

ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C28H47NO4/c1-5-33-26(32)17-29-25(31)11-6-18(2)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,3)24(21)13-15-28(22,23)4/h18-24,30H,5-17H2,1-4H3,(H,29,31)/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1 |

InChI Key |

JRXQPFBKHYDFPV-CUYCEIPOSA-N |

SMILES |

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Synthesis and Chemical Modification Methodologies

Established Synthetic Pathways

The formation of glycolithocholic acid ethyl ester involves the creation of an ester bond at the terminal carboxylic acid of the glycine (B1666218) moiety. This can be achieved through several established synthetic routes.

The most direct method for synthesizing this compound is the Fischer-Speier esterification of glycolithocholic acid with ethanol (B145695). This classic reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. wikipedia.org

To drive this reversible reaction toward the product side, strategies such as using a large excess of ethanol or removing the water byproduct as it forms (e.g., through azeotropic distillation) are commonly employed. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (pTSA), and certain Lewis acids. wikipedia.orgorganic-chemistry.org In a closely related synthesis, chenodeoxycholic acid has been successfully converted to its corresponding methyl ester by treatment with p-toluenesulfonic acid in methanol (B129727) at room temperature, demonstrating the applicability of this method to the bile acid framework. nih.gov

To circumvent the often harsh conditions of Fischer esterification and to achieve higher yields under milder conditions, various advanced coupling reactions have been developed. These methods typically involve the activation of the carboxylic acid group.

The mixed anhydride (B1165640) method is a versatile technique for activating a carboxylic acid towards nucleophilic attack by an alcohol. This process involves reacting the carboxylic acid with a reactive acid derivative, such as an acid chloride, in the presence of a base to form an intermediate mixed anhydride. wikipedia.orggoogle.com This anhydride is a highly reactive species that readily undergoes nucleophilic acyl substitution with an alcohol to form the desired ester.

A common reagent used for this purpose is pivaloyl chloride, which reacts with the carboxylic acid in the presence of an auxiliary base like triethylamine (B128534). google.com The resulting mixed pivalic anhydride can then be treated with the alcohol. This strategy has been applied in the synthesis of bile acid conjugates, where a cholic acid is first activated with a reagent like ethyl chloroformate or pivaloyl chloride in the presence of triethylamine, demonstrating the formation of a reactive mixed anhydride from the sterically hindered bile acid structure before reaction with an amine. google.com

Condensation agents, or coupling reagents, facilitate ester formation by activating the carboxylic acid in situ without the need to isolate an intermediate. These reagents are widely used in peptide and ester synthesis due to their efficiency and mild reaction conditions.

A prominent class of condensation agents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. Often, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction. Another approach involves the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), which has been noted to unexpectedly produce ethyl esters during conjugation reactions of bile acids. researchgate.net In one study, the reaction of various bile acids with EEDQ in the presence of an amino acid ester resulted in the direct formation of the bile acid ethyl ester, showcasing a direct route to the target compound class. researchgate.net

| Bile Acid Precursor | Coupling Agent/Method | Reactant | Solvent | Conditions | Product | Yield | Reference |

| Cholic Acid | Pivaloyl Chloride / Mixed Anhydride | Glycine ethyl ester HCl | Tetrahydrofuran / Water | 0-10 °C | Glycocholic acid ethyl ester | - | google.com |

| Cholic Acid | EEDQ | Ethyl 6-aminohexanoate | Ethyl Acetate (B1210297) | - | Cholic acid ethyl ester | - | researchgate.net |

| Hyodeoxycholic Acid | EEDQ | Ethyl 6-aminohexanoate | Ethyl Acetate | - | Hyodeoxycholic acid ethyl ester | - | researchgate.net |

| 12-Ketocholic Acid | EEDQ | Ethyl 6-aminohexanoate | Ethyl Acetate | - | 12-Ketocholic acid ethyl ester | - | researchgate.net |

One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single reaction vessel. In the context of this compound, a one-pot approach can be envisioned where the parent bile acid (lithocholic acid) is coupled with glycine ethyl ester directly.

For instance, a process has been described where a cholic acid is dissolved in a solvent like tetrahydrofuran, treated with triethylamine and an activating agent such as pivaloyl chloride to form the reactive mixed anhydride in situ. google.com Subsequently, an aqueous solution of glycine ethyl ester hydrochloride is added directly to this mixture. google.com The reaction proceeds to form the amide bond, yielding the complete glycocholic acid ethyl ester structure in a single, continuous process without the need to isolate intermediates. google.com This methodology highlights an efficient, one-pot strategy for assembling complex bile acid conjugates.

Advanced Coupling Reactions for Ester Formation

Chemical Derivatization Strategies

Chemical derivatization of this compound focuses on modifying its other reactive sites, primarily the 3α-hydroxyl group on the steroid A-ring. Such modifications are used to study structure-activity relationships and alter the molecule's physicochemical properties. nih.gov

One common derivatization is the acylation of the hydroxyl group. For example, the selective protection of the C3-hydroxyl group of a bile acid methyl ester has been achieved by reaction with acetic anhydride, yielding the 3α-acetoxy derivative. nih.gov This indicates that the hydroxyl group of this compound could be similarly esterified to produce various acyl derivatives.

Another significant derivatization is oxidation. The secondary alcohol at the C3 position can be oxidized to a ketone, forming 3-oxo-glycolithocholic acid ethyl ester. The replacement of hydroxyl groups with keto groups on the bile acid scaffold has been shown to alter its properties. nih.gov Reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are used for selective oxidation of hydroxyl groups in bile acid structures. nih.gov

Furthermore, the hydroxyl group can be sulfated. The synthesis of sulfate (B86663) esters of bile acids, including glycolithocholic acid, has been accomplished by reacting the bile acid with a sulfur trioxide-triethylamine complex. This reaction effectively converts the hydroxyl group into a sulfate ester, significantly changing the polarity and biological characteristics of the molecule.

Hydrolysis of the Ester Bond

The ester bond in this compound is susceptible to hydrolysis, a reaction that splits the ester back into its constituent carboxylic acid and alcohol. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis Under acidic conditions, the hydrolysis of an ester is a reversible reaction. chemguide.co.uk The process is typically carried out by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The acid acts as a catalyst, protonating the carbonyl oxygen of the ester group. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com The reaction yields glycolithocholic acid and ethanol. To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uklibretexts.org

The general mechanism involves the following steps:

Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.org

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. youtube.com

Proton transfer from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). youtube.com

Elimination of ethanol and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product. youtube.com

Base-Promoted Hydrolysis (Saponification) Hydrolysis can also be effectively carried out using a dilute alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a process known as saponification. libretexts.orgchemguide.co.uk This method is often preferred as the reaction is essentially irreversible, leading to a more complete conversion. chemguide.co.uk The ester is heated under reflux with the aqueous alkali solution. chemguide.co.uk The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. The reaction yields the corresponding carboxylate salt (sodium or potassium glycolithocholate) and ethanol. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free glycolithocholic acid.

The key advantages of alkaline hydrolysis are that the reaction goes to completion and the resulting products, a salt and an alcohol, are generally easier to separate. chemguide.co.uk

Oxidation Reactions of Hydroxyl Groups

The steroidal backbone of this compound contains a secondary hydroxyl group at the C-3 position. This functional group is a primary site for oxidation reactions, which would convert the hydroxyl group into a ketone, yielding 3-keto-glycolithocholic acid ethyl ester. The presence and reactivity of hydroxyl groups are critical for the biological and chemical properties of flavonoids and similar molecules, often influencing their antioxidant potential. nih.gov While esterification of hydroxyl groups can decrease antioxidant activity, their oxidation represents a fundamental chemical transformation. nih.gov

Various standard oxidizing agents can be employed for this conversion, with the choice of reagent depending on the desired selectivity and reaction conditions. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and non-chromium-based reagents like those used in Swern or Dess-Martin periodinane oxidations.

A related transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester (or a lactone from a cyclic ketone) using a peroxyacid. wikipedia.org If the C-3 hydroxyl group of this compound were first oxidized to a ketone, a subsequent Baeyer-Villiger oxidation could be used to insert an oxygen atom into the steroid's A-ring, forming a lactone. wikipedia.org

Reduction Reactions of Carbonyl Groups

Reduction reactions are pertinent to this compound in two main contexts: the reduction of the ester group itself and the reduction of a ketone that could be formed via oxidation at the C-3 position.

Reduction of a C-3 Carbonyl Group If the C-3 hydroxyl group is oxidized to a ketone, this new carbonyl group can be reduced back to a secondary alcohol. youtube.com This reduction can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used to reduce aldehydes and ketones to their corresponding alcohols. libretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com A subsequent workup with a proton source yields the alcohol. libretexts.org This reduction would regenerate the hydroxyl group at the C-3 position.

Reduction of the Ethyl Ester Group The ethyl ester functional group can be reduced to a primary alcohol. This transformation requires a more powerful reducing agent than NaBH₄. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is typically the reagent of choice for reducing esters and carboxylic acids to primary alcohols. libretexts.orgwikipedia.org The reaction with LiAlH₄ would reduce the ethyl ester of the glycine moiety to a 2-aminoethanol derivative attached to the lithocholic acid backbone. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. libretexts.org

To selectively reduce the ester in the presence of a ketone (e.g., at the C-3 position), the ketone group would first need to be protected, for instance, by forming a cyclic acetal (B89532) using ethylene (B1197577) glycol. stackexchange.com After protection, the ester can be reduced with LiAlH₄, followed by hydrolytic removal of the protecting group to restore the ketone. stackexchange.com

Substitution Reactions at the Glycine Moiety

The glycine portion of this compound offers sites for further chemical modification. The nitrogen atom of the glycine amide linkage is a key reactive center. Research on glycine ethyl ester itself has shown its utility in various synthetic applications, including alkylation and Michael additions, which are fundamental for the synthesis of other α-amino acids. nih.gov These reactions typically involve the deprotonation of the α-carbon to the ester group, creating a nucleophilic enolate that can react with electrophiles.

Furthermore, the secondary amine within the glycine conjugate structure can undergo N-acylation or N-alkylation reactions, providing a route to a diverse range of analogues with modified side chains. nih.gov

Sulfation of Hydroxyl Groups

Sulfation, the addition of a sulfate group, is a significant metabolic pathway for bile acids and can be replicated synthetically. researchgate.net The sulfation of the C-3 hydroxyl group of this compound would produce Glycolithocholic acid 3-sulfate ethyl ester. This modification increases the water solubility of the molecule, which is a key aspect of its metabolic detoxification in vivo. nih.gov

A facile and high-yield synthetic method for the sulfation of glycolithocholic acid has been developed. researchgate.netnih.gov The procedure involves reacting glycolithocholic acid with a sulfur trioxide-triethylamine (SO₃·NEt₃) complex in a solvent like dimethylformamide (DMF). researchgate.netnih.gov This method has been reported to produce the desired sulfated product in over 90% yield within 0.5 to 1 hour. nih.gov This approach avoids the harsh conditions and low yields associated with older methods. researchgate.net

| Reagent/Solvent | Role | Reference |

| Sulfur trioxide-triethylamine (SO₃·NEt₃) | Sulfating agent | researchgate.netnih.gov |

| Dimethylformamide (DMF) | Reaction solvent | researchgate.netnih.gov |

Glucuronidation Studies of Related Bile Acids

Glucuronidation is a major Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, significantly increasing its water solubility and facilitating its excretion. wikipedia.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver. wikipedia.orgresearchgate.net While direct studies on this compound are limited, extensive research on its parent compound, lithocholic acid (LCA), and other bile acids provides valuable insight.

LCA is known to be cytotoxic, and its glucuronidation is a critical detoxification pathway. ontosight.ainih.gov The resulting lithocholic acid glucuronide is much less toxic and more readily eliminated from the body. nih.gov Glucuronidation can occur at either the hydroxyl group (forming an ether linkage) or the carboxyl group (forming an acyl glucuronide). researchgate.net In humans, bile acid glucuronides can account for a significant portion of the bile acids excreted in urine, especially under cholestatic conditions where normal biliary excretion is impaired. researchgate.netnih.gov The conversion of toxic bile acids like LCA and deoxycholic acid into their glucuronide derivatives renders them nontoxic. nih.gov

Synthesis of Analogues and Internal Standards

The synthesis of analogues and isotopically labeled internal standards of this compound is crucial for its detection and quantification in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Analogues can be created through the various chemical modification methodologies described above, such as oxidation, reduction, sulfation, and substitution. For instance, the sulfated and glucuronidated forms of bile acids are important analogues that are also key metabolites. nih.govnih.gov The synthesis of bile acid esters using methods like microwave-assisted esterification has been explored to create a library of derivatives with potential applications in supramolecular chemistry and materials science. nih.gov

For quantitative analysis, stable isotope-labeled internal standards are often required. These can be synthesized by incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. The synthesis of various bile acid conjugates, including those with modified stereochemistry, has been undertaken to serve as internal standards for the accurate determination of bile acid profiles in clinical and research settings. nih.gov For example, compounds like 7β,12β-dihydroxy-5β-cholan-24-oic acid have been synthesized for use as internal standards in the GC analysis of urinary bile acids. nih.gov Similarly, analogues of glycine ethyl ester itself have been prepared for various applications, including the synthesis of model compounds for studying biological activity. orgsyn.org

Preparation of Deuterated this compound for Research

The synthesis of deuterated this compound is essential for use as an internal standard in mass spectrometry-based analysis. A common approach involves the use of deuterated reagents to introduce stable isotopes into the molecule.

One established method begins with the parent bile acid, lithocholic acid. The process involves a multi-step sequence:

Protection of the Hydroxyl Group: The 3α-hydroxyl group of lithocholic acid is often protected to prevent unwanted side reactions.

Activation of the Carboxylic Acid: The carboxylic acid group is activated to facilitate amide bond formation with a deuterated glycine derivative.

Coupling Reaction: The activated lithocholic acid is then reacted with a deuterated glycine ethyl ester. This step incorporates the labeled glycine moiety.

Deprotection: The protecting group on the hydroxyl function is removed to yield the final deuterated product.

This method allows for the precise placement of deuterium atoms, creating a heavy-labeled version of the molecule ideal for quantitative studies.

Synthesis of Related Glycine-Conjugated Bile Acid Esters

The synthesis of glycine-conjugated bile acid esters, such as this compound, can be achieved through several established peptide coupling methods. A prevalent and efficient method avoids the issues of older procedures, which often suffered from incomplete reactions and difficult purification. researchgate.net

A general, high-yield procedure involves the following steps:

A suspension of glycine ethyl ester hydrochloride is stirred with triethylamine in ethyl acetate.

The parent bile acid (e.g., lithocholic acid) and a coupling agent are added to the solution. researchgate.netnih.gov A particularly effective coupling reagent is N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). researchgate.net

The mixture is refluxed, typically overnight, to drive the reaction to completion. researchgate.net

This approach has been shown to produce the desired glycine-conjugated bile acid esters in high yield and purity, making them suitable for use as reference compounds in analytical methods like high-performance liquid chromatography. nih.gov The reaction involves the formation of an amide bond between the carboxylic acid of the bile acid and the amino group of the glycine ethyl ester. frontiersin.org Other reagents, such as N-Hydroxysuccinimide (NHS), are also widely used in organic chemistry to activate carboxylic acids for reaction with amines to form stable amide bonds. wikipedia.orgmedkoo.com

Compound Data

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Glycolithocholic acid ethyl ester, confirming its identity, and providing detailed information about its chemical environment.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy of this compound, the spectrum would present a complex series of signals corresponding to the protons of the steroid nucleus, the glycine (B1666218) moiety, and the ethyl ester group. The signals for the steroid portion would be very similar to those of the parent glycolithocholic acid, appearing in the approximate range of 0.6 to 3.7 ppm.

Key distinguishing features for the ethyl ester would be:

A quartet signal, likely appearing around 4.1-4.2 ppm, corresponding to the two methylene (B1212753) protons (-O-CH₂-CH₃) of the ethyl group. This splitting pattern arises from coupling to the adjacent methyl group.

A triplet signal, expected around 1.2-1.3 ppm, corresponding to the three methyl protons (-O-CH₂-CH₃) of the ethyl group, resulting from coupling to the neighboring methylene protons.

The protons of the glycine linker (-NH-CH₂-CO-) would likely appear as a doublet or multiplet around 3.8-4.0 ppm. The single hydroxyl proton on the steroid A-ring and the amide proton would appear as broad singlets that can be exchanged with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Steroid Methyls (C18, C19) | ~0.6-0.9 | Singlet |

| Steroid Methylene/Methine | ~0.9-2.5 | Complex Multiplets |

| C3-H (Carbinol) | ~3.6 | Multiplet |

| Glycine Methylene (-NH-CH₂-CO-) | ~3.8-4.0 | Multiplet/Doublet |

| Ethyl Ester Methylene (-O-CH₂-CH₃) | ~4.1-4.2 | Quartet (q) |

| Ethyl Ester Methyl (-O-CH₂-CH₃) | ~1.2-1.3 | Triplet (t) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the spectrum would show signals for all 28 carbon atoms. The signals for the 24 carbons of the glycolithocholane skeleton would be consistent with published data for related bile acids. nih.gov

The key identifiers for the ethyl ester functionality would be:

The ester carbonyl carbon (C=O), expected to resonate in the region of 170-174 ppm. This is a distinct shift from the carboxylic acid carbonyl of the parent compound.

The ethyl methylene carbon (-O-CH₂-CH₃), anticipated around 60-62 ppm.

The ethyl methyl carbon (-O-CH₂-CH₃), appearing further upfield around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl Ester Methyl (-O-CH₂-CH₃) | ~14 |

| Steroid Carbons | ~12-57 |

| Ethyl Ester Methylene (-O-CH₂-CH₃) | ~61 |

| Glycine Methylene (-NH-CH₂-CO-) | ~42 |

| C3 (Carbinol) | ~71 |

| Amide Carbonyl (-NH-C=O) | ~174 |

| Ester Carbonyl (-O-C=O) | ~172 |

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₈H₄₇NO₄), the predicted monoisotopic mass is approximately 461.3505 Da. HRMS would be used to confirm this exact mass with high precision, thereby validating the molecular formula.

In tandem MS (MS/MS) experiments, the molecule would be fragmented to reveal structural information. Key fragmentation pathways for the protonated molecule [M+H]⁺ would likely include:

Neutral loss of ethanol (B145695) (46 Da) from the ester group.

Cleavage of the amide bond , leading to fragments representing the steroid-amide portion and the ethyl glycinate (B8599266) portion.

Sequential water losses from the hydroxyl group on the steroid nucleus.

Fragmentation of the steroid ring system , which is a characteristic feature of bile acids in mass spectrometry. nih.govpasteur.fr

The analysis of bile acid esters by mass spectrometry has been established, confirming that these fragmentation patterns are typical and useful for identification. acs.orgnih.gov

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

A key difference from its parent carboxylic acid would be the absence of the broad O-H stretching band of the carboxylic acid group (typically 2500-3300 cm⁻¹). Instead, the spectrum would be dominated by sharp, distinct peaks.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch | ~3300-3500 | Broad, Medium |

| Amide (N-H) | Stretch | ~3300 | Medium |

| Alkyl (C-H) | Stretch | 2850-3000 | Strong |

| Ester (C=O) | Stretch | ~1735-1750 | Strong |

| Amide (C=O) | Stretch (Amide I) | ~1650 | Strong |

| Amide (N-H) | Bend (Amide II) | ~1550 | Medium |

| Ester (C-O) | Stretch | ~1150-1250 | Strong |

The presence of a strong carbonyl (C=O) stretch around 1735-1750 cm⁻¹ is a definitive indicator of the ester functional group. orgchemboulder.comlibretexts.orgnih.gov This, combined with the amide carbonyl peak and the C-O stretches, provides a clear spectral fingerprint for the compound. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from complex biological matrices or reaction mixtures and for its quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of bile acids. nih.gov For this compound, a reversed-phase HPLC method would be most suitable. Due to the ethyl ester group, the molecule is more nonpolar (lipophilic) than its parent acid, Glycolithocholic acid. Consequently, it would exhibit a longer retention time on a nonpolar stationary phase, such as a C18 column, when using a polar mobile phase (e.g., a mixture of acetonitrile (B52724)/methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate). mdpi.comepa.gov Detection could be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for bile acid analysis, but it requires chemical derivatization to increase the volatility of the compounds. nih.govresearchgate.net Although the carboxylic acid is esterified in this case, the hydroxyl group on the steroid nucleus would still need to be derivatized, typically by converting it into a trimethylsilyl (B98337) (TMS) ether. Following derivatization, the compound could be separated on a capillary GC column and identified by its characteristic retention time and mass spectrum. nih.gov

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid method for monitoring reactions or for preliminary separation. Using a silica (B1680970) gel plate, a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane, ethyl acetate (B1210297), and acetic acid) would allow for the separation of the ethyl ester from more polar or less polar impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of bile acids due to its versatility and high resolving power. nih.gov It allows for the separation of closely related bile acid isomers, conjugates, and their esters. nih.govfrontiersin.org The methodology relies on a stationary phase, typically a C18 reversed-phase silica gel column, and a mobile phase, often a mixture of solvents like acetonitrile, methanol, and buffered aqueous solutions, to separate compounds based on their physicochemical properties. nih.govfrontiersin.org

Analytical HPLC is indispensable for determining the purity of this compound and resolving it from other bile acids in a mixture. Reversed-phase HPLC is the most common approach, where separation is based on the hydrophobicity of the analytes. nih.govfrontiersin.org For bile acid analysis, including their esters, C18 columns are frequently employed. lcms.cznih.gov A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of a wide range of bile acids with varying polarities. lcms.cznih.gov

The choice of mobile phase components, such as buffers (e.g., phosphate (B84403) or acetate) and organic modifiers (e.g., acetonitrile or methanol), along with parameters like column temperature, is critical for achieving good resolution. lcms.cznih.gov While many bile acids lack a strong UV chromophore for detection, their esters can be detected at low wavelengths (around 200-210 nm). frontiersin.orgresearchgate.net However, for higher sensitivity, derivatization or the use of more universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometry is preferred. lcms.cznih.gov

Table 1: Representative HPLC Conditions for Bile Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Ascentis® Express C18, InfinityLab Poroshell 120 EC-C18) | lcms.czsigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and aqueous buffer (e.g., ammonium formate, phosphate buffer) | nih.govfrontiersin.orgnih.gov |

| Flow Rate | Typically 1.0 - 1.2 mL/min | nih.govtandfonline.com |

| Temperature | Controlled, often elevated (e.g., 40°C) to improve resolution | lcms.cznih.gov |

| Detection | UV (200-210 nm), ELSD, or Mass Spectrometry (MS) | frontiersin.orglcms.czresearchgate.net |

When isolation of a pure sample of this compound is required, analytical HPLC methods can be scaled up to semi-preparative or preparative HPLC. tandfonline.comyoutube.com This process involves using wider-bore columns and higher flow rates to handle larger sample loads. youtube.com The fundamental principles of separation remain the same as in analytical HPLC, ensuring that the resolution achieved on the analytical scale is translated to the preparative scale for effective purification. youtube.com The goal is to separate and collect the target compound with high purity and yield. youtube.com Fractions are collected as they elute from the column, and the purity of these fractions is subsequently confirmed using analytical HPLC. youtube.com

Thin-Layer Chromatography (TLC) in Bile Acid Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of bile acids. nih.govkhanacademy.org In TLC, a stationary phase, typically silica gel coated on a glass or aluminum plate, is used in conjunction with a liquid mobile phase. youtube.comrockefeller.edu The separation is based on the differential migration of compounds up the plate via capillary action, which is influenced by their polarity and interaction with the stationary and mobile phases. khanacademy.org

TLC can effectively distinguish between free bile acids and their glycine and taurine (B1682933) conjugates. nih.gov For the separation of bile acid esters like this compound, specific solvent systems are employed. A study on selected bile acids, including Glycolithocholic acid, used a mobile phase of n-hexane–ethyl acetate–acetic acid on silica gel plates. tandfonline.com The choice of solvent composition and temperature can be optimized to improve the separation of specific bile acid pairs. tandfonline.com After development, the separated spots are visualized. Since bile acids are often colorless, visualization reagents are required. A common method is to spray the plate with a solution like phosphomolybdic acid or sulfuric acid and then heat it, which produces colored spots. researchgate.netepfl.ch

Table 2: TLC Systems for Bile Acid Separation

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | tandfonline.com |

| Mobile Phase (Free Acids) | n-hexane–ethyl acetate–acetic acid in various volume compositions | tandfonline.com |

| Mobile Phase (Conjugated Acids) | Chloroform:methanol:glacial acetic acid:water (130:50:4:8 V/V) | nih.gov |

| Visualization | Phosphomolybdic acid (10% in ethanol) or Sulfuric acid (e.g., 1:19 in methanol), followed by heating | researchgate.netepfl.ch |

Gas-Liquid Chromatography (GLC) for Bile Acid Analysis

Gas-Liquid Chromatography (GLC), often used in conjunction with mass spectrometry (GC-MS), has historically been a reference method for bile acid analysis. frontiersin.orgpsu.edu This technique requires the analytes to be volatile and thermally stable. frontiersin.org Bile acids, including their glycine conjugates and esters, are not inherently volatile. Therefore, a crucial step in GLC analysis is derivatization to increase their volatility. psu.edunih.gov

For a compound like this compound, the carboxyl group is already esterified. However, the hydroxyl group must be derivatized, typically by converting it into a trimethylsilyl (TMS) ether or an acetate ester. nih.govresearchgate.net The resulting derivatives are sufficiently volatile for GC analysis. The analysis is typically performed on capillary columns with a thin film thickness, and hydrogen is often used as the carrier gas at high flow rates. nih.gov GLC provides excellent separation efficiency and, when coupled with MS, allows for definitive structural identification based on fragmentation patterns. researchgate.net

Detection and Quantification Strategies

The low-level concentrations of bile acids in many biological samples and their weak UV absorbance necessitate highly sensitive and specific detection methods. nih.govfrontiersin.org While mass spectrometry is a powerful tool, fluorescence detection offers a sensitive and more accessible alternative for quantification. nih.gov

Fluorescence detection is a highly sensitive technique used in HPLC. nih.govnih.gov Since native bile acids are generally non-fluorescent, pre-column or post-column derivatization is required to introduce a fluorescent tag to the molecule. nih.govthermofisher.com The carboxyl group of the bile acid is the primary site for this derivatization reaction, forming a fluorescent ester. thermofisher.comnih.gov

Several fluorescent labeling reagents have been developed for this purpose. For example, 2-bromoacetyl-6-methoxynaphthalene has been used as a pre-chromatographic fluorescent labeling reagent for the HPLC analysis of bile acids. nih.govnih.gov The derivatization reaction is performed under mild conditions to yield fluorescent esters that can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. nih.govnih.gov This approach allows for the detection of bile acids at picomole levels. nih.gov Another common reagent is 4-bromomethyl-7-methoxycoumarin, which reacts with the carboxylic acid group to form a stable, highly fluorescent ester. tcichemicals.com

Table 3: Common Fluorescent Derivatization Reagents for Bile Acids

| Reagent | Reaction Target | Detection Wavelengths (Excitation/Emission) | Source |

|---|---|---|---|

| 2-Bromoacetyl-6-methoxynaphthalene | Carboxyl group | 300 nm / 460 nm | nih.govnih.gov |

| 4-Bromomethyl-7-methoxycoumarin | Carboxyl group | 328 nm / 380 nm | nih.govtcichemicals.com |

| 9-Anthryldiazomethane (ADAM) | Carboxyl group | Not specified | thermofisher.com |

| 1-Bromoacetylpyrene | Carboxyl group | Not specified | nih.gov |

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (ID-MS) stands as a primary ratio method capable of producing highly accurate and precise results, making it a candidate definitive method for various analytes. researchgate.netrsc.org It is considered a reference method for assigning target values for total bile acids in external quality assessment (EQA) schemes, ensuring the traceability and accuracy of routine methods. nih.gov The principle of ID-MS involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, an isotopically enriched form of glycolithocholic acid—to a sample. researchgate.net This labeled compound serves as an internal standard.

Following sample preparation, which typically includes extraction and chromatographic separation, the sample is analyzed by a mass spectrometer. nih.gov The instrument measures the ratio of the naturally occurring analyte to the isotope-labeled standard. Since the analyte and the standard exhibit nearly identical chemical and physical properties during sample processing and analysis, any sample loss affects both equally, allowing for highly accurate quantification. rsc.org

The application of ID-MS for the analysis of this compound is facilitated by the commercial availability of deuterated standards for the parent compound, Glycolithocholic acid. isotope.com This enables the development of robust and specific assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is regarded as the gold standard for bile acid profiling due to its superior sensitivity and specificity. nih.govmdpi.com An LC-MS/MS method for 15 bile acid species reported a lower limit of quantification (LLOQ) of 5 ng/mL and excellent linearity over a broad concentration range. mdpi.com

Table 1: Properties of Commercially Available Labeled Glycolithocholic Acid for ID-MS Use the interactive controls to view additional details.

| Property | Value | Source |

| Product Name | Glycolithocholic acid (2,2,4,4-D₄, 98%) | isotope.com |

| Molecular Formula | C₂₆H₃₉D₄NO₄ | isotope.com |

| Molecular Weight | 437.65 | isotope.com |

| Chemical Purity | 98% | isotope.com |

| CAS Number (Labeled) | 2044276-16-4 | isotope.com |

| CAS Number (Unlabeled) | 474-74-8 | isotope.com |

| Applications | Clinical MS, Metabolism, Metabolomics | isotope.com |

Enzymatic Assays for Specific Bile Acid Metabolites

Enzymatic assays are widely used in clinical settings for the routine measurement of total bile acids (TBA). nih.govnih.gov These methods are typically based on the action of the bacterial enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD). nih.govnih.gov The principle involves the oxidation of the 3-α-hydroxyl group, which is common to most major bile acids, into a 3-keto steroid. nih.gov This reaction is coupled to the reduction of a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. nih.gov In some variations, a thio-NAD analog is used, which results in the formation of Thio-NADH. nih.gov The rate of Thio-NADH formation is then measured spectrophotometrically at a specific wavelength (e.g., 405 nm) and is proportional to the total concentration of bile acids in the sample. nih.gov

A significant limitation of this methodology is its lack of specificity. Enzymatic assays quantify the total amount of bile acids present and cannot distinguish between individual bile acid species like Glycolithocholic acid or its ethyl ester. nih.gov Furthermore, research has demonstrated that the reactivity of the 3-α-HSD enzyme varies considerably among different bile acids. nih.gov This can lead to significant inaccuracies, particularly in samples with an abnormal bile acid composition, where the assay may markedly underestimate the true total bile acid concentration compared to more specific methods like LC-MS/MS. nih.govresearchgate.net For instance, one study found that the relative signal intensity for various bile acids ranged from 100% for the reference compound (glycocholic acid) to as low as 20% for α-muricholic acid. nih.gov

Table 2: Relative Signal Intensities of Various Bile Acids in an Enzymatic Assay This table illustrates the variability in response of enzymatic assays to different bile acid structures, with Glycocholic acid (GCA) set as the reference at 100%. Data sourced from a 2020 study on enzymatic assay reliability.

| Bile Acid | Relative Signal Intensity (%) | Source |

| Glycocholic acid (GCA) | 100 | nih.gov |

| Glycochenodeoxycholic acid (GCDCA) | 60 | nih.gov |

| α-Muricholic acid (α-MCA) | 20 | nih.gov |

Densitometric Quantification in Chromatographic Analyses

Densitometric quantification is an analytical technique used in conjunction with planar chromatography, most notably high-performance thin-layer chromatography (HPTLC), for the analysis of individual bile acids. nih.gov This method involves the separation of bile acids from a sample on an HPTLC plate, followed by direct measurement of the concentration of the separated compounds on the plate using a densitometer. nih.gov The densitometer works by scanning the chromatogram with a beam of light and measuring the absorbance or fluorescence of the separated spots.

The HPTLC-densitometry method offers several advantages, including rapid separation, enhanced resolution, and high sensitivity, often without the need for extensive sample pre-treatment like extraction. nih.gov It has been successfully applied to the quantitative analysis of individual bile acids in biological fluids. nih.gov Research evaluating this method for bile acid analysis demonstrated its accuracy and reliability across a range of concentrations. nih.gov

Table 3: Performance Data for HPTLC-Densitometry in Bile Acid Analysis This table summarizes the reported performance characteristics of the HPTLC-densitometry method for quantifying individual bile acids.

| Performance Metric | Finding | Source |

| Recovery | >89% (at 0.5 mM concentration) | nih.gov |

| Within-day Variation (CV) | 2 - 12% | nih.gov |

| Between-day Variation (CV) | 6 - 18% | nih.gov |

| Limit of Detection (LOD) | 0.119 - 2.085 µ g/spot | nih.gov |

| Limit of Quantitation (LOQ) | 0.396 - 6.951 µ g/spot | nih.gov |

This technique allows for the direct quantification of multiple analytes on a single plate, making it a viable approach for profiling bile acids, including lithocholic acid derivatives. nih.govnih.gov

Biochemical and Cellular Mechanisms of Action

Molecular Interactions in Lipid Metabolism Research

The role of bile acids in lipid metabolism is fundamental, extending from the emulsification of dietary fats to the regulation of metabolic gene expression. While direct studies on glycolithocholic acid ethyl ester are limited, the activities of its parent compounds, lithocholic acid (LCA) and glycolithocholic acid, provide a basis for understanding its potential molecular interactions.

Role in Lipid Emulsification and Absorption Mechanisms (in vitro)

Bile acids are well-established as critical agents in the emulsification of lipids in the gut, a process that facilitates their digestion and absorption. This function is attributed to their amphipathic nature, possessing both hydrophobic and hydrophilic regions. This structure allows them to surround lipid droplets, breaking them down into smaller micelles and increasing the surface area for enzymatic action.

Currently, there is a lack of specific in vitro studies detailing the emulsification properties of this compound. However, based on the general principles of bile acid chemistry, it is hypothesized that as a bile acid derivative, it would retain some capacity to participate in lipid emulsification. The addition of the ethyl ester group may alter its amphipathicity and, consequently, its effectiveness as an emulsifying agent compared to its parent compound, glycolithocholic acid. Further in vitro digestion models would be necessary to elucidate the specific characteristics of this compound in this process.

Interactions with Nuclear Receptors, e.g., Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis. frontiersin.org It is activated by various bile acids, leading to the transcription of genes involved in these metabolic pathways.

Influence on Glucose Metabolism Pathways at a Cellular Level

Bile acids are emerging as significant regulators of glucose metabolism, primarily through their interactions with specific receptors that influence key signaling pathways.

Modulation of G-protein-coupled Bile Acid Receptor 5 (TGR5) Signaling

The G-protein-coupled bile acid receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor that, when activated by bile acids, influences various metabolic processes, including glucose homeostasis and energy expenditure. frontiersin.orgescholarship.org

While direct in vitro studies on the effect of this compound on TGR5 signaling are scarce, extensive research has been conducted on its parent compound, lithocholic acid (LCA). LCA is recognized as the most potent endogenous agonist for TGR5. escholarship.orgnih.gov Activation of TGR5 by LCA in various cell types has been shown to stimulate intracellular signaling cascades, such as the production of cyclic AMP (cAMP). nih.gov For example, in C2C12 cells, LCA treatment was found to increase the phosphorylation of AKT/mTOR/FoxO3 through the TGR5 receptor, indicating its role in cellular signaling pathways that can influence metabolism. nih.gov Another study highlighted that LCA and deoxycholic acid could inhibit the production of tumor necrosis factor-α in in vitro differentiated macrophages through the TGR5-cAMP pathway. researchgate.net Given the potent agonistic activity of LCA on TGR5, it is critical to investigate whether this compound retains this activity and to what extent the ethyl ester modification impacts its binding and activation of the receptor.

Table 1: In Vitro Activity of Lithocholic Acid (LCA) on FXR and TGR5

| Compound | Receptor | Activity | In Vitro Model | Finding | Reference |

|---|---|---|---|---|---|

| Lithocholic Acid (LCA) | Farnesoid X Receptor (FXR) | Antagonist | Co-activator association assay | Decreased CDCA- and GW4064-induced FXR activation with an IC50 of 1 µM. | nih.gov |

| Lithocholic Acid (LCA) | Farnesoid X Receptor (FXR) | Antagonist | HepG2 cells | Effectively antagonized GW4064-enhanced FXR transactivation. | nih.gov |

| Lithocholic Acid (LCA) | G-protein-coupled Bile Acid Receptor 5 (TGR5) | Agonist | C2C12 cells | Increased AKT/mTOR/FoxO3 phosphorylation. | nih.gov |

| Lithocholic Acid (LCA) | G-protein-coupled Bile Acid Receptor 5 (TGR5) | Agonist | In vitro differentiated macrophages | Inhibited TNF-α production via the TGR5-cAMP pathway. | researchgate.net |

Cellular Signaling Pathway Modulation (in vitro studies)

The interaction of bile acids with cellular receptors can trigger a cascade of signaling events that modulate various cellular functions, including inflammatory responses.

Investigation of Inflammatory Pathway Modulation

The anti-inflammatory properties of bile acids are a growing area of research. These effects are often mediated through the activation or inhibition of key signaling molecules and pathways.

Specific in vitro studies on the modulation of inflammatory pathways by this compound are not currently available. However, research on LCA provides some insights into its potential anti-inflammatory effects. LCA has been shown to suppress the production of pro-inflammatory cytokines in macrophages. researchgate.net Furthermore, nanotherapeutics incorporating LCA have been demonstrated to reduce in vitro inflammation in macrophages, an effect potentially mediated by TGR5 activation. nih.govresearchgate.net These findings suggest that LCA can engage with cellular machinery to dampen inflammatory responses. To understand if this compound shares these properties, in vitro studies examining its effects on inflammatory markers, such as cytokines and signaling proteins in relevant cell lines, are necessary.

Enzymatic Hydrolysis of Ester Bonds by Esterases

The biotransformation of this compound within the cellular environment, particularly in the liver, is anticipated to involve the enzymatic hydrolysis of its ethyl ester bond. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitously distributed throughout the body with high concentrations in the liver. nih.govwikipedia.org The process results in the cleavage of the ester linkage, yielding the parent bile acid, Glycolithocholic acid, and ethanol (B145695).

Carboxylesterases (CES) are a major family of serine hydrolases that play a crucial role in the metabolism of a vast array of ester-containing compounds, including therapeutic drugs and xenobiotics. nih.govnih.gov In humans, two primary carboxylesterases, hCE1 and hCE2, are central to drug metabolism. Both are present in the liver, though the expression levels of hCE1 are significantly higher. nih.gov Given that this compound is an exogenous compound, it is highly probable that it serves as a substrate for these hepatic carboxylesterases.

The catalytic mechanism of carboxylesterases involves a characteristic charge-relay system within the enzyme's active site, composed of a catalytic triad (B1167595) of three amino acids: serine, histidine, and glutamate. nih.gov The serine residue, acting as a nucleophile, initiates an attack on the carbonyl carbon of the ester substrate. This leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. Subsequently, this intermediate collapses, releasing the alcohol moiety (ethanol in this case) and forming an acyl-enzyme complex. The final step involves the hydrolysis of this complex by a water molecule, which regenerates the active enzyme and releases the carboxylic acid product, Glycolithocholic acid. nih.gov

While direct experimental studies on the enzymatic hydrolysis of this compound are not extensively documented in the available literature, the broad substrate specificity of hepatic carboxylesterases supports the likelihood of this metabolic pathway. nih.govnih.gov Research on other esterified compounds, such as cholesterol esters and various ester-based prodrugs, demonstrates the efficiency of these enzymes in hydrolyzing ester bonds. nih.govnih.gov For instance, studies on rat liver homogenates and microsomes have detailed the hydrolysis of cholesterol esters, a process influenced by factors like the presence of bile salts. nih.gov

The hydrolysis of this compound by hepatic esterases represents a critical detoxification step, converting the ester into its corresponding acid and alcohol, which can then be further metabolized or eliminated from the body.

Table of Key Hepatic Esterases and Their Characteristics

| Enzyme Family | Key Enzymes in Humans | Primary Location | Substrate Characteristics | Catalytic Mechanism |

| Carboxylesterases (CES) | hCE1, hCE2 | Liver (high hCE1), Intestine (high hCE2) | Broad; includes esters, amides, carbamates, thioesters | Serine hydrolase with a Ser-His-Glu catalytic triad |

| Cholesterol Ester Hydrolase (CEH) | Lysosomal Acid Lipase (LAL) | Liver (lysosomes) | Cholesteryl esters, triglycerides | Serine hydrolase |

Metabolic Transformations and Biotransformation Studies

Endogenous Metabolic Pathways of Glycolithocholic Acid (Precursor)

Glycolithocholic acid is a glycine-conjugated form of the secondary bile acid, lithocholic acid. caymanchem.com Its metabolic journey is intricately linked to the broader pathways of bile acid synthesis and transformation within the host.

Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. nih.govyoutube.com Before being secreted into the bile, these primary bile acids are conjugated with either glycine (B1666218) or taurine (B1682933). themedicalbiochemistrypage.orgnih.gov This conjugation process, which forms an amide bond between the carboxyl group of the bile acid and the amino group of the amino acid, increases the water solubility and amphipathic nature of the bile acids, making them more effective in the emulsification and absorption of dietary fats and lipids. youtube.comthemedicalbiochemistrypage.orgnih.govpnas.org Glycine is a key amino acid utilized in this conjugation process. youtube.com The resulting glycine-conjugated bile acids include glycocholic acid and glycochenodeoxycholic acid. themedicalbiochemistrypage.org

The secondary bile acid, lithocholic acid, upon its return to the liver via the enterohepatic circulation, can also be conjugated with glycine to form glycolithocholic acid. This conjugation is a crucial step in the enterohepatic circulation of bile acids, as it facilitates their transport and secretion.

Table 1: Key Enzymes and Molecules in Glycine Conjugation of Bile Acids

| Molecule/Enzyme | Role |

| Cholic Acid | Primary bile acid precursor for glycocholic acid |

| Chenodeoxycholic Acid | Primary bile acid precursor for glycochenodeoxycholic acid |

| Lithocholic Acid | Secondary bile acid precursor for glycolithocholic acid |

| Glycine | Amino acid conjugated to bile acids |

| Bile acid-CoA synthetase (BACS) | Activates bile acids by forming a CoA thioester |

| Bile acid-amino acid N-acyltransferase (BAAT) | Catalyzes the transfer of the bile acid from CoA to glycine or taurine |

Glycolithocholic acid is directly formed from the conjugation of lithocholic acid with glycine. caymanchem.com Lithocholic acid itself is a secondary bile acid, meaning it is not synthesized directly by the liver but is instead formed in the colon through the action of intestinal bacteria on primary bile acids. nih.govnih.gov

The primary bile acid chenodeoxycholic acid is the precursor to lithocholic acid. nih.govnih.gov In the colon, anaerobic bacteria carry out a 7α-dehydroxylation reaction, removing the hydroxyl group at the C-7 position of chenodeoxycholic acid to produce lithocholic acid. nih.govfrontiersin.orgcreative-proteomics.com Studies have shown that the conversion of chenodeoxycholic acid to lithocholic acid can be almost complete under anaerobic conditions in fecal incubations. nih.gov

Table 2: Transformation Pathway from Chenodeoxycholic Acid to Glycolithocholic Acid

| Precursor | Intermediate | Product | Location of Transformation | Key Transformation |

| Chenodeoxycholic Acid | Lithocholic Acid | Glycolithocholic Acid | Colon (for LCA formation), Liver (for conjugation) | 7α-dehydroxylation by gut bacteria, Glycine conjugation |

Sulfation is a significant pathway in the detoxification and elimination of bile acids, including lithocholic acid and its glycine conjugate. nih.govoup.comyouarethehealer.org This process involves the addition of a sulfonate group (SO3−) to a hydroxyl group of the bile acid, a reaction catalyzed by sulfotransferase enzymes, primarily SULT2A1. oup.com Sulfation increases the water solubility of bile acids, reduces their intestinal absorption, and enhances their excretion in feces and urine. oup.com This modification also diminishes the detergent activity of bile acids, thereby reducing their potential toxicity to cell membranes. oup.com

Both unconjugated and conjugated bile acids can undergo sulfation. oup.comnih.gov Studies have shown that sulfated conjugates of bile acids, such as sulfated glycolithocholic acid, are present in serum, urine, and bile. nih.gov In humans, sulfation is a highly efficient mechanism for detoxifying lithocholic acid. nih.gov The sulfated forms of bile acids are less readily reabsorbed from the intestine and are more efficiently excreted. nih.gov

Table 3: Effects of Sulfation on Bile Acid Properties

| Property | Unsulfated Bile Acids | Sulfated Bile Acids |

| Water Solubility | Lower | Higher oup.comnih.gov |

| Intestinal Absorption | Higher | Lower oup.comnih.gov |

| Toxicity | Higher | Lower oup.com |

| Excretion | Primarily Fecal | Enhanced Fecal and Urinary oup.com |

Microbial Metabolism and In Vitro Biotransformation

The gut microbiota plays a crucial role in the biotransformation of bile acids, including the deconjugation, esterification, and desulfation of compounds like glycolithocholic acid.

Conjugated bile acids that reach the large intestine are subject to deconjugation by the gut microbiota. oup.com This process, catalyzed by bile salt hydrolases (BSHs), involves the hydrolysis of the amide bond, releasing the free bile acid and the amino acid conjugate (glycine or taurine). frontiersin.orgresearchgate.net BSH activity is widespread among various gut bacteria, including species of Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. frontiersin.orgoup.comresearchgate.net Deconjugation is considered a "gateway reaction" as it is a prerequisite for many subsequent bacterial transformations of bile acids, such as dehydroxylation. frontiersin.org The deconjugation of glycolithocholic acid would yield lithocholic acid and glycine.

Table 4: Bacterial Genera with Bile Salt Hydrolase (BSH) Activity

| Bacterial Genus | Gram Stain | Common Gut Inhabitant |

| Bacteroides | Gram-negative | Yes oup.com |

| Clostridium | Gram-positive | Yes frontiersin.org |

| Lactobacillus | Gram-positive | Yes frontiersin.org |

| Bifidobacterium | Gram-positive | Yes frontiersin.orgoup.com |

| Enterococcus | Gram-positive | Yes researchgate.net |

Intestinal bacteria are also capable of carrying out esterification and desulfation of bile acids. While the formation of fatty acid ethyl esters is a known metabolic process, the specific bacterial esterification of glycolithocholic acid to its ethyl ester is less well-documented in the literature. However, the general capacity of gut microbiota to perform esterification reactions on various substrates is recognized.

Bacterial desulfation is a critical step in the further metabolism of sulfated bile acids that enter the colon. oup.com Bile acid-sulfates are generally resistant to microbial transformation until the sulfate (B86663) group is removed. oup.com Intestinal bacteria possess sulfatase enzymes that can hydrolyze the sulfate ester bond, releasing the unconjugated bile acid, which can then undergo further bacterial metabolism or be reabsorbed. oup.com For example, Clostridium species have been shown to possess bile salt sulfatase activity. asm.org The specificity of these sulfatases can vary, with some acting on specific positions of the steroid nucleus. asm.org The desulfation of sulfoglycolithocholic acid would yield glycolithocholic acid, which could then be deconjugated to lithocholic acid.

Enzymatic Transformations and Reaction Kinetics (in vitro)

The deconjugation of glycine- and taurine-conjugated bile acids is catalyzed by a specific class of microbial enzymes known as bile salt hydrolases (BSHs). animbiosci.orgnih.gov BSHs are considered gateway enzymes in secondary bile acid metabolism because deconjugation is an essential upstream step for most other bacterial modifications. pnas.orgnih.gov These enzymes are prevalent in the gut microbiome and are produced by a wide range of bacteria, including species from the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. mdpi.com

BSH enzymes function by hydrolyzing the amide bond that links the steroid core of the bile acid to its conjugated amino acid. animbiosci.orgnih.gov The activity and substrate preference of these enzymes can vary significantly between different bacterial species and even between different strains of the same species. researchgate.netbiocrates.com This specificity is a key factor in determining the composition of the bile acid pool in the gut. nih.govbiorxiv.org

Table 1: Substrate Specificity of Bile Salt Hydrolases (BSHs) from Various Gut Bacteria

| Bacterial Species | BSH Enzyme(s) | Substrate Preference | Key Findings |

| Lactobacillus acidophilus | LA-bshA, LA-bshB | Glycine-conjugated bile salts | Exhibited specific BSH activity toward glycine-conjugated bile salts that was ten times higher than toward taurine-conjugated ones. researchgate.net |

| Lactobacillus plantarum | LP-bsh1 | Broad | Did not show significant variation in specific activity toward different bile salts. researchgate.net |

| Lactobacillus gasseri | LG-bsh | Taurine-conjugated bile salts | Showed higher specific activity toward taurocholic acid compared to other lactobacilli. researchgate.net |

| Clostridium perfringens | Cbh | Taurine-conjugated bile salts | Can hydrolyze both glyco- and tauro-conjugates but shows a slight preference for taurine-conjugated bile acids. drugbank.com |

| Turicibacter spp. | Not specified | Cholic acid-containing bile acids | Displayed a preference for bile acids containing the cholic acid steroid core. nih.gov |

| Muribaculaceae | Not specified | Chenodeoxycholic acid-containing bile acids | Preferred substrates with the chenodeoxycholic acid steroid core. nih.gov |

In addition to deconjugation, sulfation is another key metabolic pathway for bile acids, primarily occurring in the liver. Sulfation at the 3α-position, catalyzed by host sulfotransferase enzymes, increases the water solubility of bile acids, reduces their intestinal absorption, and facilitates their elimination in feces and urine. oup.com This process is considered an important pathway for the detoxification of potentially harmful bile acids like lithocholic acid. oup.com

While the host performs sulfation, certain members of the gut microbiota possess the enzymatic machinery to reverse this process through desulfation. This reaction is catalyzed by bile acid sulfohydrolases (also known as sulfatases). nih.gov These bacterial enzymes hydrolyze the sulfate group from sulfated bile acids, regenerating the non-sulfated form. nih.gov This desulfation primarily occurs in the large intestine. oup.com

Table 2: Characteristics of Bile Acid 3α-Sulfate Sulfohydrolase

| Characteristic | Description |

| Enzyme Class | Sulfohydrolase (Sulfatase) |

| Function | Catalyzes the hydrolysis (removal) of the sulfate group from the 3α-position of sulfated bile acids. nih.gov |

| Bacterial Source | Found in gut bacteria, enabling them to desulfate host-sulfated steroids. nih.gov An enzyme from a Pseudomonas species has been used in assays. nih.gov |

| Substrates | Acts on 3α-sulfated bile acids, including glycolithocholic acid 3α-sulfate and lithocholic acid 3α-sulfate. nih.gov |

| Metabolic Role | Reverses the detoxification process of sulfation, allowing for the potential reabsorption of desulfated bile acids from the large intestine. oup.com |

| Assay Application | Used in an enzymatic method to accurately quantify the concentration of 3α-sulfated bile acids in serum. nih.gov |

Computational and Structural Investigation

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. While specific docking studies on glycolithocholic acid ethyl ester are not extensively documented in publicly available literature, insights can be gleaned from studies on closely related bile acid derivatives and their interactions with various receptors. Bile acids are known to be signaling molecules that interact with nuclear receptors like the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and vitamin D receptor (VDR), as well as membrane-bound receptors such as the Takeda G protein-coupled receptor 5 (TGR5). nih.govresearchgate.net

The binding of bile acids to these receptors is highly dependent on the three-dimensional structure of the bile acid, including the stereochemistry of the steroid nucleus and the nature and orientation of its substituents. For instance, the orientation of hydroxyl groups and the hydrophobicity of the steroid backbone are crucial for receptor recognition and activation. nih.gov The ethyl esterification of the glycine (B1666218) side chain in glycolithocholic acid would increase its lipophilicity compared to the parent molecule, which could influence its partitioning into cell membranes and its interaction with the hydrophobic ligand-binding pockets of nuclear receptors.

Docking studies of various bile acid derivatives with receptors like the glucocorticoid receptor (GR-LBD) have shown that modifications to the side chain can significantly impact binding affinity. nih.gov While some studies suggest that the C-17 esters of steroids may not bind directly to receptors and must first be hydrolyzed to the free acid, others indicate that certain ester derivatives can effectively compete for binding sites. researchgate.net In the case of this compound, the flexible glycine ethyl ester side chain could adopt various conformations within the binding pocket of a receptor. The ester group itself could participate in hydrogen bonding or other electrostatic interactions with receptor residues. For example, in studies with other bile acid conjugates, the side chain is often found to be embedded deep within the hydrophobic pocket of the receptor. nih.gov

Molecular dynamics simulations of bile acid-protein complexes have further revealed that the flexibility of both the ligand and the protein is crucial for binding. nih.gov The dynamic interplay between the conformational states of the this compound's side chain and the receptor's binding site would ultimately determine the stability of the complex and the biological response.

Table 1: Potential Receptor Interactions for this compound based on Analogous Compounds

| Receptor | Potential Interaction Sites | Predicted Influence of Ethyl Ester Group |

| Farnesoid X Receptor (FXR) | The hydrophobic ligand-binding pocket accommodates the steroid nucleus. The side chain interacts with specific amino acid residues. | Increased lipophilicity may enhance binding to the hydrophobic pocket. The ester may form specific hydrogen bonds. |

| Takeda G protein-coupled receptor 5 (TGR5) | The binding pocket recognizes the amphipathic nature of bile acids. | Altered amphipathicity could modulate receptor activation. |

| Vitamin D Receptor (VDR) | The ligand-binding domain recognizes the steroid core and specific hydroxyl groups. | The overall shape and electronic distribution changes could affect binding affinity. |

| Glucocorticoid Receptor (GR) | The ligand-binding domain can accommodate various steroid-like molecules. | Side chain modifications are known to influence binding affinity. nih.gov |

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, including its conformation and stereochemistry. This compound possesses a rigid perhydrocyclopentanophenanthrene steroid nucleus with a specific stereochemical configuration. nih.gov The A and B rings of the steroid are in a cis fusion, giving the molecule a bent shape, which is a characteristic feature of most bile acids. This creates a concave α-face and a convex β-face. The hydroxyl group at the C-3 position is in the α-orientation, meaning it lies below the plane of the rings. mdpi.com

The stereochemistry of the steroid nucleus is a critical determinant of receptor interaction. Studies on enantiomeric bile acids have demonstrated that the natural stereoisomers interact differently with receptors compared to their synthetic mirror images, highlighting the stereospecificity of these interactions. nih.gov The orientation of the hydroxyl groups is particularly important for forming specific hydrogen bonds within the receptor's binding pocket, which are essential for stabilizing the ligand-receptor complex and initiating a biological response.

The side chain of this compound, attached at C-17, introduces significant conformational flexibility. This side chain consists of a pentanoyl group linked to a glycine ethyl ester. The rotational freedom around the single bonds in this chain allows it to adopt a multitude of conformations. The favored conformations, or rotamers, will be those that minimize steric hindrance and are energetically favorable. The conformation of the side chain is not independent of the steroid nucleus and is influenced by its steric bulk.

Molecular dynamics simulations of other flexible side chains on steroid nuclei have shown that these chains can explore a wide range of conformational space. nih.gov The specific conformation adopted by the glycine ethyl ester side chain of this compound upon binding to a receptor would be a result of an induced fit, where both the ligand and the protein adjust their conformations to achieve optimal binding. The flexibility of this side chain could allow it to adapt to the specific topology of different receptor binding pockets, potentially enabling interactions with a broader range of receptors. Conversely, certain conformations may be required for high-affinity binding to a specific receptor. The interplay between the rigid steroid core and the flexible side chain is therefore a key aspect of the molecule's structure-activity relationship.

Research Applications and Methodological Advancements

Development and Validation of Analytical Standards and Reference Materials

There is no specific information available in the reviewed scientific literature regarding the development and validation of glycolithocholic acid ethyl ester as a primary analytical standard or certified reference material. The establishment of such standards is a rigorous process involving characterization of purity and stability to ensure accuracy and reproducibility in quantitative analysis. While companies supply a wide range of bile acid standards, including deuterated forms for isotope dilution methods, specific focus on the ethyl ester of glycolithocholic acid as a standalone reference material is not documented.

Advancements in Bile Acid Analysis Methodologies

The analysis of bile acids has evolved significantly, with methodologies chosen based on the required sensitivity and specificity. This compound is relevant in the context of derivatization techniques used for Gas Chromatography (GC).

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been a powerful tool for separating and identifying the complex mixture of bile acids in biological samples. frontiersin.org However, bile acids, including glycolithocholic acid, are not sufficiently volatile for direct GC analysis due to their polar carboxyl and hydroxyl groups. frontiersin.orgshimadzu.com To overcome this, a derivatization step is necessary to increase their volatility and thermal stability. frontiersin.orgnih.gov

This process often involves a two-step reaction:

Esterification: The carboxylic acid group is converted into an ester, such as a methyl or ethyl ester. The formation of the ethyl ester of glycolithocholic acid is an example of this step. jst.go.jpkyushu-u.ac.jpsemanticscholar.org

Silylation: The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers. shimadzu.comnih.gov

This chemical modification yields a derivative, like this compound-TMS-ether, which is more suitable for GC analysis, allowing for better separation and detection. jst.go.jpsemanticscholar.org

Modern analytical practices have increasingly shifted towards Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique generally does not require derivatization, offering high sensitivity and specificity with simpler sample preparation, making it more suitable for high-throughput clinical applications. nih.gov

| Technique | Derivatization Requirement for Bile Acids | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Yes (e.g., Esterification to form ethyl esters, followed by silylation) frontiersin.orgshimadzu.com | High separation efficiency for complex isomers. | Time-consuming sample preparation; less suitable for high-throughput analysis. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Generally No | High sensitivity and specificity; simpler sample preparation; high-throughput capability. nih.gov | Potential for ion suppression effects from the sample matrix. |

Q & A

Q. What analytical methods are validated for quantifying glycolithocholic acid ethyl ester in biological samples?

Radioimmunoassays (RIAs) are widely used, with protocols optimized for sensitivity and specificity. For example, conjugated bile acids in human serum were quantified using Abbott and Becton-Dickinson RIAs, achieving detection limits of 0.36 ± 0.38 µmol/L for sulfated glycolithocholic acid derivatives . Key considerations include cross-reactivity validation between conjugated and unconjugated forms, as well as the use of 95th percentile ranges to account for biological variability in healthy cohorts.

Q. How is this compound synthesized, and what purity standards are critical for research applications?

Synthesis typically involves condensation reactions between unconjugated bile acids (e.g., lithocholic acid) and glycine methyl ester, followed by deprotection of the ester group . Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV/Vis detection to ensure >95% purity. Trace contaminants (e.g., sulfated derivatives) must be excluded using mass spectrometry .

Q. What reference standards and controls are recommended for experimental reproducibility?

Pharmacopeial-grade standards (e.g., European Pharmacopoeia EP Reference Standards) are preferred for calibration. For example, docosahexaenoic acid ethyl ester standards validated under ISO 17025 guidelines ensure traceability in lipidomic studies . Batch-specific certificates of analysis (COAs) should include retention time, spectral data, and impurity profiles.

Advanced Research Questions

Q. How do conflicting serum concentration data for this compound across studies arise, and how can they be resolved?

Discrepancies often stem from methodological differences, such as RIA vs. LC-MS/MS platforms, or biological factors like diurnal variations in bile acid metabolism. A meta-analysis approach with standardized normalization (e.g., creatinine-adjusted values) and stratification by health status (e.g., healthy vs. cholestatic patients) can mitigate variability . Statistical tools like pairwise T-tests (used in murine models with p < 0.05 thresholds) help identify significant inter-group differences .

Q. What role does this compound play in modulating lipid metabolism genes, and how can this be experimentally validated?

In grass carp models, elevated glycolithocholic acid levels correlated with upregulated lipid metabolism genes (e.g., PPAR-γ and LXR), measured via qRT-PCR and RNA sequencing . Mechanistic validation involves siRNA knockdown of bile acid receptors (e.g., FXR) in cell cultures, followed by targeted metabolomics to assess pathway-specific effects.

Q. How can researchers address the challenge of low solubility in cellular uptake studies?

Solubility can be enhanced using cyclodextrin-based delivery systems or ethanol-water co-solvents (≤0.1% v/v to avoid cytotoxicity). For example, glycocholic acid analogs were dissolved in 0.1% DMSO for in vitro assays, with uptake quantified via fluorescent bile acid probes . Dynamic light scattering (DLS) confirms nanoparticle stability in delivery formulations.

Q. What experimental designs are optimal for studying this compound’s role in disease models (e.g., primary biliary cholangitis)?

Longitudinal cohort studies with serial serum sampling (e.g., pre- and post-treatment) are critical. In a Phase 2 trial, glycocholic acid (GCA) reduction was monitored using LC-MS/MS, with significance assessed via mixed-effects models . Complementary fecal metabolomics identifies microbial modifications of bile acids, linking host-microbiota interactions to disease progression.

Methodological Notes